2-Allyl-6-nitroaniline

Übersicht

Beschreibung

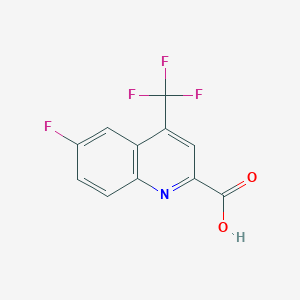

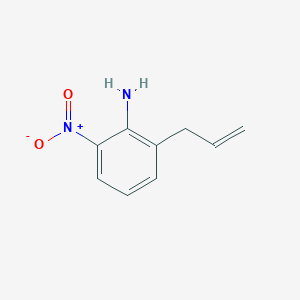

2-Allyl-6-nitroaniline is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol. It is a derivative of aniline, which is a benzene ring with a nitrogen atom attached .

Synthesis Analysis

The synthesis of anilines, including 2-Allyl-6-nitroaniline, generally involves the nitration of arenes and the reduction of nitroarenes . A highly selective diallylation reaction of anilines with allyl bromide has also been reported .Molecular Structure Analysis

The molecular structure of 2-Allyl-6-nitroaniline is characterized by the presence of a benzene ring, a nitrogen atom, and an allyl group . Further structural analysis would require specific experimental data.Chemical Reactions Analysis

Anilines are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .Wissenschaftliche Forschungsanwendungen

Catalytic Reduction

2-Allyl-6-nitroaniline, a derivative of 2-nitroaniline, has been explored in research focusing on its catalytic reduction. 2-nitroaniline is reduced to less toxic and environmentally benign products such as o-phenylenediamine. Various reducing agents and catalytic systems, including silica-supported gold nanoparticles, have been studied for this purpose (Naseem, Begum, & Farooqi, 2017).

Synthesis of Derivatives

Research has been conducted on synthesizing derivatives from compounds similar to 2-Allyl-6-nitroaniline. For instance, the transformation of eugenol to derivatives like 4-allyl-2-methoxy-6-nitrophenol and 4-allyl-2-methoxy-6-aminophenol has been explored. This involves processes such as nitration and reduction, which are key in understanding the chemical transformations of nitroaniline derivatives (Sudarma, Ulfa, & Sarkono, 2010).

Conversion to Dihydrofurans

Allylic nitro compounds, which include structures like 2-Allyl-6-nitroaniline, can be converted into substituted 2,3-dihydrofurans. This process is catalyzed by palladium complexes, representing a novel application in organic synthesis (Nakano, Miyazaki, & Kamimura, 2014).

Allylic Amination

Research involving the allylic amination of olefins has implicated certain nitroso compounds, which are structurally related to 2-Allyl-6-nitroaniline, as reactive intermediates. This process is significant for creating various organic compounds and has applications in organic synthesis (Srivastava, Tarver, & Nicholas, 2007).

Polymer Synthesis

2-Allyl-6-nitroaniline derivatives have been used in the synthesis of thermosetting polymers. For example, research on poly(2-allyl-6-methylphenol-co-2,6-dimethylphenol)s demonstrates the utility of allyl-containing compounds in developing high molecular weight polymers with potential applications in materials science (Fukuhara, Shibasaki, Ando, & Ueda, 2004).

Glycosylation Processes

2-Allyl-6-nitroaniline related compounds have been explored in glycosylation processes. For example, 2,3-unsaturated allyl glycosides, which share structural similarities, have been used for the α-glycosylation of alcohols. This method has implications in the synthesis of complex organic molecules (Kumar, Aga, Rouf, Shah, & Taneja, 2011).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-nitro-6-prop-2-enylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c1-2-4-7-5-3-6-8(9(7)10)11(12)13/h2-3,5-6H,1,4,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBCUCTGDLIUQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1=C(C(=CC=C1)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Allyl-6-nitroaniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

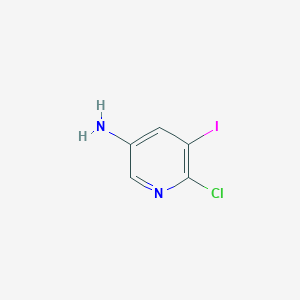

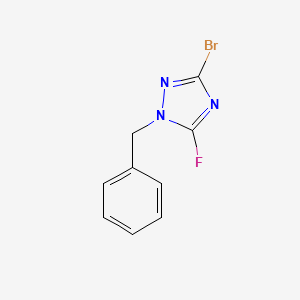

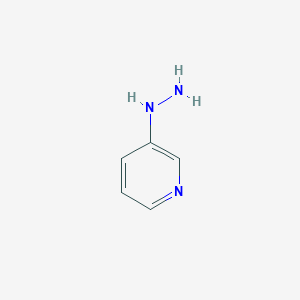

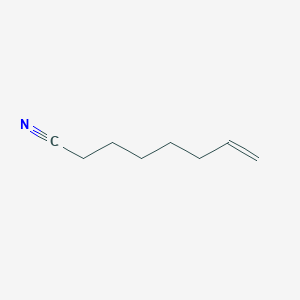

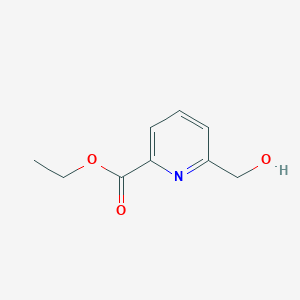

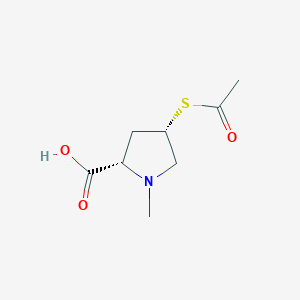

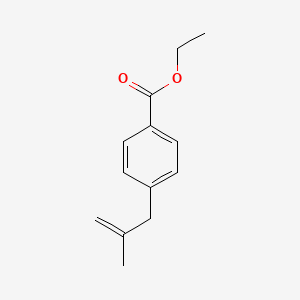

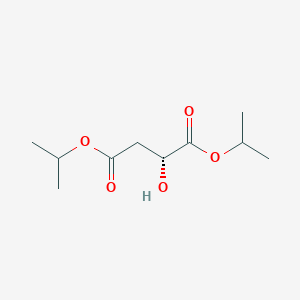

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.